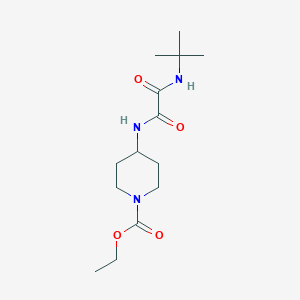

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The tert-butylamino group suggests the presence of a tertiary amine, which could have various implications for the compound’s reactivity and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of the tert-butylamino and ethyl groups would also impact the overall structure and properties of the molecule .Chemical Reactions Analysis

Piperidine derivatives can participate in a wide range of reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the piperidine ring could impact its boiling point and solubility .科学的研究の応用

Synthesis Techniques and Applications

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate, a compound with potential applications in synthetic organic chemistry, has been involved in various studies focusing on synthesis techniques and their applications. For instance, the compound has been used in the phosphine-catalyzed [4 + 2] annulation process, demonstrating its utility in creating highly functionalized tetrahydropyridines. This method underscores the compound's role in synthesizing complex molecular architectures with complete regioselectivity and excellent yields, highlighting its importance in the development of pharmaceuticals and other organic compounds (Zhu, Lan, & Kwon, 2003).

Building Blocks for Biological Active Alkaloids

Research has showcased the compound's versatility as a chiral building block. It has been pivotal in the stereoselective synthesis of sedridines, ethylnorlobelols, and coniine, showcasing its broad applicability in producing biologically active alkaloids. This demonstrates the compound's critical role in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic benefits (Passarella et al., 2005).

Application in Enantioselective Synthesis

Further studies have utilized this compound in the enantioselective synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its utility in generating enantiopure compounds. Such applications are crucial for developing pharmaceuticals with specific biological activities, highlighting the compound's significance in advanced synthetic methodologies (Marin et al., 2004).

Acetyl-CoA Carboxylase Inhibitors

In the realm of medicinal chemistry, the compound has been a key intermediate in synthesizing spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors. This research signifies its potential in developing treatments for metabolic disorders, showcasing its vital role in pharmaceutical research (Huard et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-[[2-(tert-butylamino)-2-oxoacetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-5-21-13(20)17-8-6-10(7-9-17)15-11(18)12(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOKLCYWDLYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)